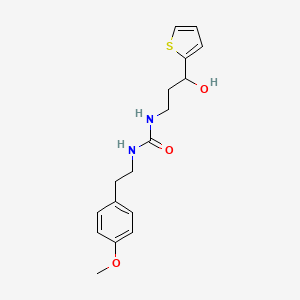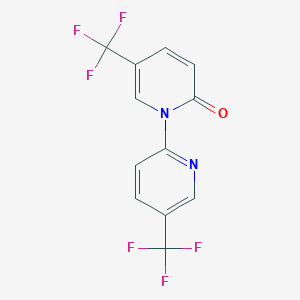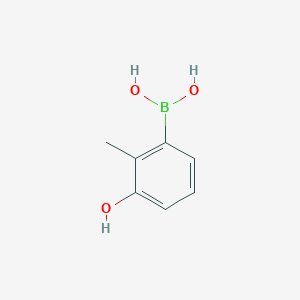![molecular formula C25H18FN3O3 B2410209 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1326902-94-6](/img/structure/B2410209.png)
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
1,2,4-Oxadiazole derivatives can be synthesized and evaluated for their agricultural activities . They have been used as pharmacophore to design novel pesticides .Molecular Structure Analysis
The oxadiazoles, including 1,2,4-oxadiazole, are regioisomeric forms. They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Chemical Reactions Analysis
1,3,4-Oxadiazoles and 1,2,4-oxadiazoles are better known and more widely studied by researchers due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis
Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Applications De Recherche Scientifique
Synthesis and Biological Activity
Studies on compounds incorporating oxadiazole and isoquinoline moieties have focused on their synthesis, characterization, and evaluation for various biological activities. For instance, derivatives of oxadiazole and isoquinoline have been synthesized and characterized through NMR, IR, and mass spectral studies, with some showing remarkable antimicrobial and antituberculosis activities due to their structural properties (Mamatha S.V et al., 2019). Similarly, compounds with benzo[de]isoquinoline-1,3(2H)-dione derivatives have been evaluated for their antibacterial and antifungal activities, indicating the potential of oxadiazole and isoquinoline derivatives in antimicrobial research (Rambabu Sirgamalla et al., 2019).
Fluorescent Chemosensors
Isoquinoline derivatives have been developed as efficient reversible colorimetric and fluorescent chemosensors for ion detection. These compounds demonstrate the ability to change color in the presence of specific ions, highlighting their application in chemical sensing and molecular diagnostics (Liang Zhang et al., 2020).
Antimicrobial and Anticonvulsant Activities
Research into 1,2,4-triazole and oxadiazole derivatives has revealed their potential for antimicrobial and anticonvulsant applications. Novel synthetic routes have led to compounds that exhibit good to moderate activities against various microorganisms, with some showing promising results in anticonvulsant models (H. Bektaş et al., 2007).
Electroluminescence and Photostability
Compounds containing isoquinoline structures have been explored for their electroluminescent properties and photostability, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The synthesis and characterization of isoquinoline π-conjugated imidazole derivatives, for example, have demonstrated their potential in blue to white light emission in OLED devices (N. Nagarajan et al., 2014).
Anticancer Agents
The design and synthesis of quinolinone derivatives have been pursued as a strategy for developing new anticancer agents. Some novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating the relevance of isoquinoline derivatives in cancer research (Yilin Fang et al., 2016).
Mécanisme D'action
Target of Action
The compound, 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one, is a complex molecule that likely interacts with multiple targets. It’s worth noting that both indole derivatives and 1,2,4-oxadiazoles have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.
Mode of Action
Given the presence of the 1,2,4-oxadiazole and indole moieties, it’s plausible that the compound could exert its effects through a variety of mechanisms, potentially including interactions with various receptors, modulation of enzymatic activity, or alterations in cellular signaling pathways .
Biochemical Pathways
Both indole derivatives and 1,2,4-oxadiazoles have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives and 1,2,4-oxadiazoles , it’s plausible that this compound could exert a variety of effects at the molecular and cellular levels.
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-2-31-22-13-6-5-12-20(22)23-27-24(32-28-23)21-15-29(17-9-7-8-16(26)14-17)25(30)19-11-4-3-10-18(19)21/h3-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQMUYFMFGWTRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)


![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)


